![molecular formula C15H23N3O3S B5755593 N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 321718-13-2](/img/structure/B5755593.png)
N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound that features a pyrrolidine ring, a sulfamoyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Introduction of the Sulfamoyl Group: Sulfamoylation is achieved using reagents like sulfamoyl chloride under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfamoyl group are key functional groups that enable the compound to bind to proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[3-(pyrrolidin-1-yl)propyl]amino}methyl)phenyl]acetamide: Similar structure but with an amino group instead of a sulfamoyl group.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but lacks the acetamide and sulfamoyl groups.
Uniqueness
N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-13(19)17-14-5-7-15(8-6-14)22(20,21)16-9-4-12-18-10-2-3-11-18/h5-8,16H,2-4,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXBFXSKRSEIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171111 | |
| Record name | N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321718-13-2 | |
| Record name | N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321718-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[[3-(1-Pyrrolidinyl)propyl]amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


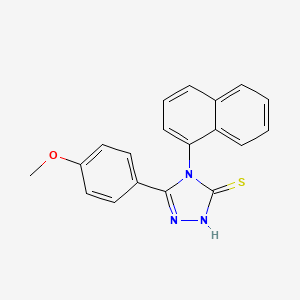
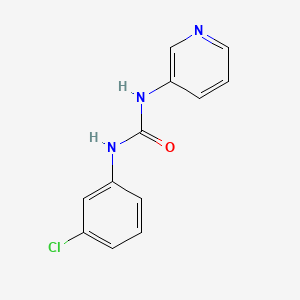
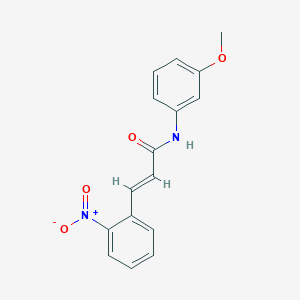
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)


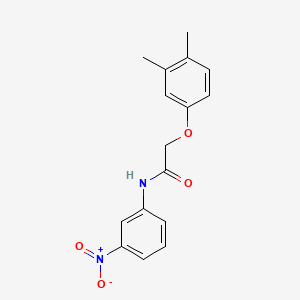
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
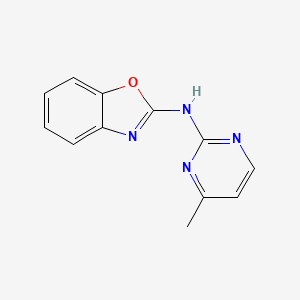

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)

![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![4-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]PHENYL ACETATE](/img/structure/B5755602.png)
